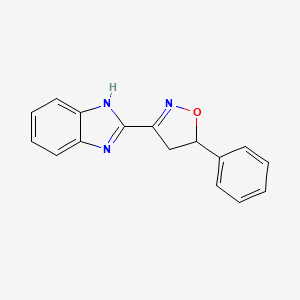
2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole is a complex organic compound that features a benzimidazole core linked to an oxazolidine ring
Preparation Methods
The synthesis of 2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzimidazole derivatives with oxazolidine precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar compounds to 2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole include other benzimidazole derivatives and oxazolidine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications. For example, 7-methyl-3-phenyl-2-(5-phenyl-1,2-oxazolidin-3-ylidene)-2H-indole is a related compound with a similar core structure but different substituents .
Properties
CAS No. |
63330-81-4 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H13N3O/c1-2-6-11(7-3-1)15-10-14(19-20-15)16-17-12-8-4-5-9-13(12)18-16/h1-9,15H,10H2,(H,17,18) |
InChI Key |
SVQLEGIIQJAEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



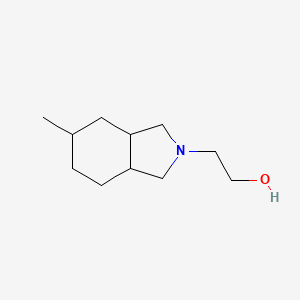
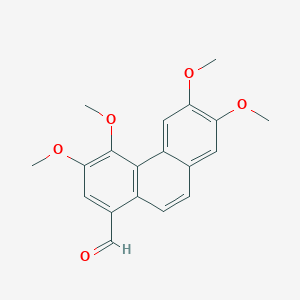

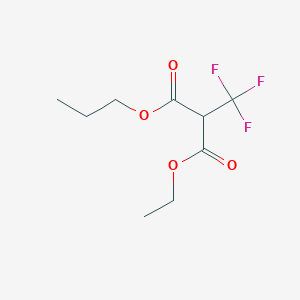

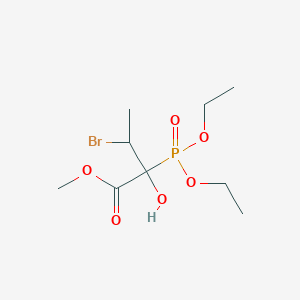
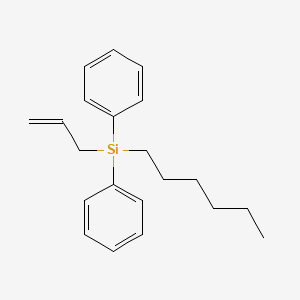
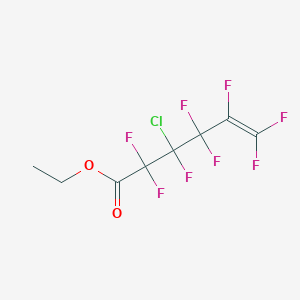
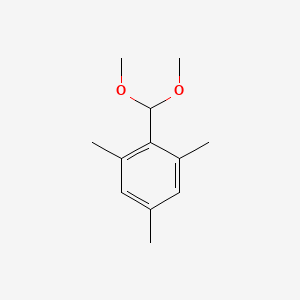
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
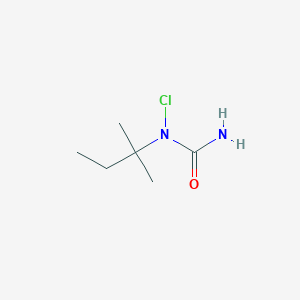
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
